4-(diethylcarbamoyl)butanoic Acid
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Overview
Description
4-(Diethylcarbamoyl)butanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol It is a derivative of butanoic acid, where a diethylcarbamoyl group is attached to the fourth carbon atom of the butanoic acid chain
Preparation Methods
The synthesis of 4-(diethylcarbamoyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 60°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Diethylcarbamoyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Diethylcarbamoyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(diethylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. The diethylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
4-(Diethylcarbamoyl)butanoic acid can be compared with other similar compounds, such as:
Butanoic acid: The parent compound, which lacks the diethylcarbamoyl group.
4-(Methylcarbamoyl)butanoic acid: A similar compound with a methylcarbamoyl group instead of a diethylcarbamoyl group.
4-(Ethylcarbamoyl)butanoic acid: Another similar compound with an ethylcarbamoyl group.
Biological Activity
4-(Diethylcarbamoyl)butanoic acid (CAS Number: 30436-23-8) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol, this compound is studied for its interactions with various biomolecules and its therapeutic potential.
The synthesis of this compound can be achieved through several methods, typically involving the reaction of butanoic acid with diethylamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions are generally mild, maintaining temperatures between room temperature and 60°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The diethylcarbamoyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. This interaction may modulate enzymatic activities and influence metabolic pathways, contributing to its therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibiotics. In vitro studies have demonstrated its efficacy against various bacterial strains, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways involved are under investigation, but the compound's ability to modulate cellular signaling pathways is a focal point .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial activity of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential as a broad-spectrum antimicrobial agent.
- Anticancer Evaluation : In a controlled laboratory setting, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate .
- Mechanistic Insights : Further research focused on the compound's mechanism of action revealed that it might interfere with DNA replication and repair processes in cancer cells, leading to increased apoptosis rates. This was corroborated by flow cytometry analyses showing increased sub-G1 populations in treated cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Butanoic Acid | Straight-chain carboxylic acid | Low biological activity |
4-(Methylcarbamoyl)butanoic Acid | Carbamoyl derivative | Moderate antibacterial activity |
4-(Ethylcarbamoyl)butanoic Acid | Carbamoyl derivative | Similar but less potent than diethyl derivative |
The presence of the diethylcarbamoyl group significantly enhances both the lipophilicity and biological activity compared to its analogs, suggesting a structure-activity relationship that warrants further exploration.
Properties
IUPAC Name |
5-(diethylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMWLIJFLBQNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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